![molecular formula C25H17ClFN3O2S B2945049 N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 895641-68-6](/img/structure/B2945049.png)
N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Reactivity
New derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine were obtained, demonstrating the compound's role in synthesizing polyfunctionally substituted heterocyclic compounds. The study explored the reactivity of these derivatives towards electrophilic and nucleophilic reagents, emphasizing the compound's utility in creating diverse molecular structures with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).
Optical Properties and Applications
Research on 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines revealed moderate to high fluorescence quantum yields for compounds, including those related to N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide. This suggests potential applications as invisible ink dyes, highlighting the compound's significance in developing materials with unique optical properties (Bogza et al., 2018).
Anticancer Activity
Novel coumarin derivatives have been synthesized and evaluated for antitumor activity. This research underscores the compound's utility in creating molecules with potential anticancer properties, providing a foundation for future drug development efforts (Shi et al., 2020).
Antimicrobial and Anti-inflammatory Properties
The compound's derivatives have shown promise in antimicrobial and anti-inflammatory applications. Studies on novel thiazolidinone and acetidinone derivatives demonstrated significant activities against various micro-organisms, underscoring the compound's potential in developing new therapeutic agents (Mistry, Desai, & Intwala, 2009).
Ligand-Protein Interactions and Photovoltaic Efficiency
The compound and its analogs have been studied for their ability to interact with biological molecules and their potential application in dye-sensitized solar cells (DSSCs). Such research highlights the compound's versatility, from facilitating understanding of ligand-protein interactions to potential uses in renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2S/c26-17-5-3-6-19(13-17)28-22(31)14-33-25-20-12-16-4-1-2-7-21(16)32-24(20)29-23(30-25)15-8-10-18(27)11-9-15/h1-11,13H,12,14H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOHGBQUBWEEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide |
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